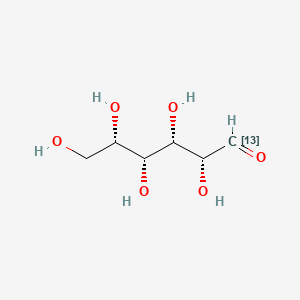
Anti-inflammatory agent 21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 21 is a compound known for its potent anti-inflammatory properties It is part of a class of compounds that inhibit the activity of specific enzymes and pathways involved in the inflammatory response
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 21 typically involves multi-step organic reactions. One common synthetic route includes the condensation of specific aromatic amines with aldehydes, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as acids or bases, and solvents like ethanol or acetonitrile to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory agent 21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including reflux or room temperature
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Anti-inflammatory agent 21 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It serves as a tool to investigate the molecular pathways involved in inflammation and immune response.
Medicine: It is explored for its therapeutic potential in treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control processes .
Mécanisme D'action
The mechanism of action of anti-inflammatory agent 21 involves the inhibition of key enzymes and pathways that mediate inflammation. Specifically, it targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these mediators, thereby alleviating inflammation .
Comparaison Avec Des Composés Similaires
Anti-inflammatory agent 21 can be compared with other similar compounds, such as:
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes but has a different chemical structure.
Celecoxib: A selective COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ibuprofen: Another NSAID with a broader spectrum of activity but potentially more side effects .
Uniqueness: this compound is unique due to its specific molecular structure, which allows for selective inhibition of certain inflammatory pathways. This selectivity can result in fewer side effects compared to other anti-inflammatory agents .
Propriétés
Formule moléculaire |
C24H21FO6 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
3-[[4-[(4-fluorophenyl)methoxy]phenyl]-hydroxymethyl]-5,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C24H21FO6/c1-28-18-11-19-21(20(12-18)29-2)24(27)31-23(19)22(26)15-5-9-17(10-6-15)30-13-14-3-7-16(25)8-4-14/h3-12,22-23,26H,13H2,1-2H3 |
Clé InChI |
YGDONXMKUYARJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=O)OC2C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


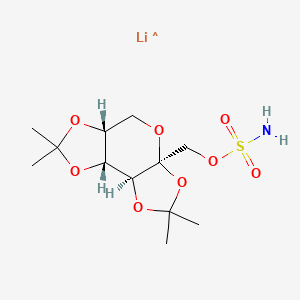
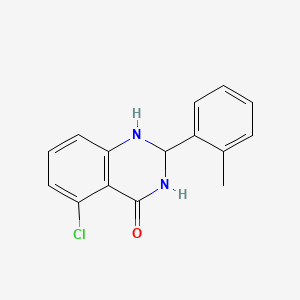

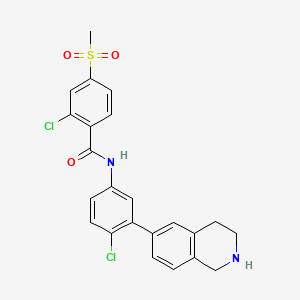

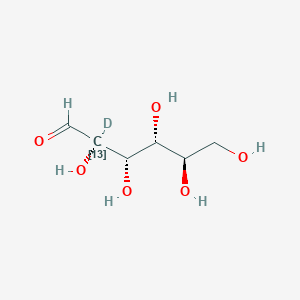
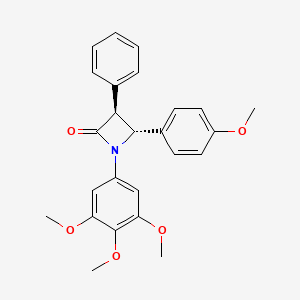
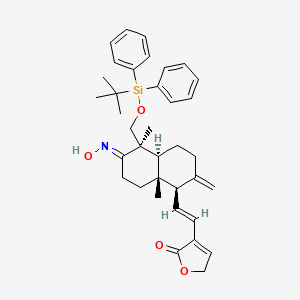
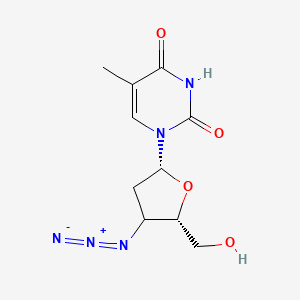

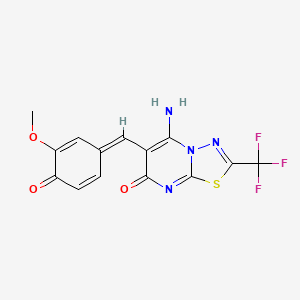
![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)
